1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol
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Overview
Description
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring attached to a cyclopenta[b]thiophene moiety
Preparation Methods
The synthesis of 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopenta[b]thiophene core, which can be achieved through the cyclization of appropriate precursors. The cyclopropane ring is then introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new biochemical pathways or therapeutic targets.
Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or liquid crystals, with specialized applications.
Mechanism of Action
The mechanism by which 1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol exerts its effects depends on its interaction with molecular targets. The cyclopropane ring and thiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. These interactions may involve binding to active sites or altering the conformation of the target molecules, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol can be compared with similar compounds such as:
2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one: This compound features a bromine atom and a ketone group, which can influence its reactivity and applications.
5,6-Dihydro-4H-cyclopenta[b]thiophen-4-one:
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: This analogue contains a pyridine ring, which can alter its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12OS |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H12OS/c11-10(4-5-10)9-6-7-2-1-3-8(7)12-9/h6,11H,1-5H2 |
InChI Key |
FKTJJCUHPFVNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C3(CC3)O |
Origin of Product |
United States |
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